2-[4-(Acetamidomethyl)benzenesulfonamido]-3-methylbutanoic acid
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Overview
Description
2-[4-(Acetamidomethyl)benzenesulfonamido]-3-methylbutanoic acid is a synthetic organic compound with the molecular formula C14H20N2O5S and a molecular weight of 328.39 g/mol . This compound is characterized by the presence of an acetamidomethyl group attached to a benzenesulfonamido moiety, which is further connected to a 3-methylbutanoic acid backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Acetamidomethyl)benzenesulfonamido]-3-methylbutanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the Acetamidomethyl Intermediate: This step involves the reaction of acetamide with formaldehyde and a suitable catalyst to form the acetamidomethyl group.
Sulfonation of Benzene: Benzene is sulfonated using sulfuric acid to introduce the sulfonic acid group.
Coupling Reaction: The acetamidomethyl intermediate is then coupled with the sulfonated benzene derivative under controlled conditions to form the benzenesulfonamido intermediate.
Introduction of the 3-Methylbutanoic Acid Moiety: The final step involves the reaction of the benzenesulfonamido intermediate with 3-methylbutanoic acid under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Acetamidomethyl)benzenesulfonamido]-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(Acetamidomethyl)benzenesulfonamido]-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-[4-(Acetamidomethyl)benzenesulfonamido]-3-methylbutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-[4-(Acetamidomethyl)benzenesulfonamido]-3-methylbutanoic acid: Unique due to its specific structure and functional groups.
4-(Acetamidomethyl)benzenesulfonamide: Lacks the 3-methylbutanoic acid moiety.
3-Methylbutanoic acid derivatives: Lack the benzenesulfonamido group.
Uniqueness
This compound is unique due to the combination of the acetamidomethyl, benzenesulfonamido, and 3-methylbutanoic acid moieties, which confer specific chemical and biological properties not found in similar compounds .
Properties
IUPAC Name |
2-[[4-(acetamidomethyl)phenyl]sulfonylamino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-9(2)13(14(18)19)16-22(20,21)12-6-4-11(5-7-12)8-15-10(3)17/h4-7,9,13,16H,8H2,1-3H3,(H,15,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMYHFOCFBFYJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)CNC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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